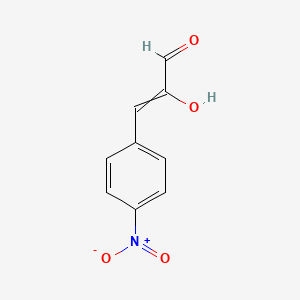
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C9H7NO4 It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde group)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under basic conditions. One common method is the Knoevenagel condensation, where 4-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction is usually carried out in ethanol and requires refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid.
Reduction: 2-Hydroxy-3-(4-aminophenyl)prop-2-enal.
Substitution: Various esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal: Similar structure but with a methoxy group instead of a nitro group.
2-Cyano-3-(4-nitrophenyl)prop-2-enal: Contains a cyano group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxyl and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
116204-36-5 |
|---|---|
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-6-9(12)5-7-1-3-8(4-2-7)10(13)14/h1-6,12H |
InChI-Schlüssel |
VKDMHVGBEQABHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



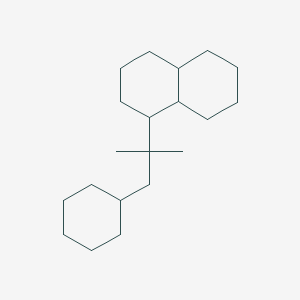
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
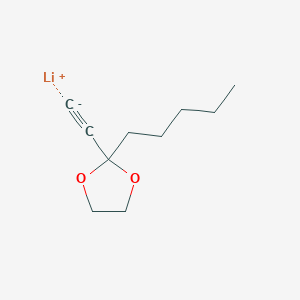
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
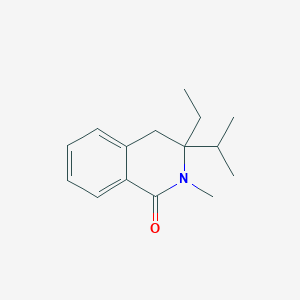
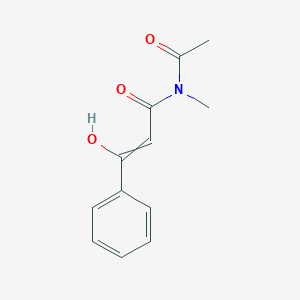
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
